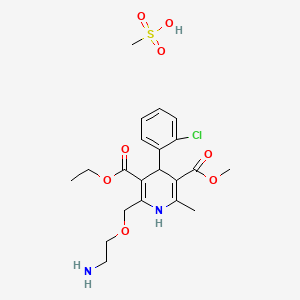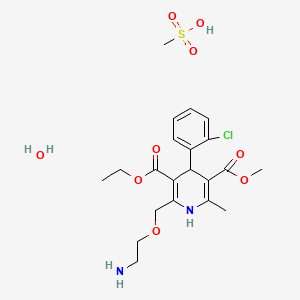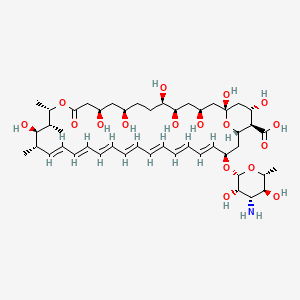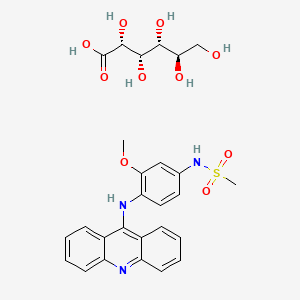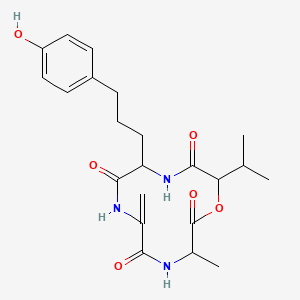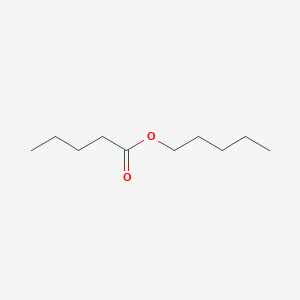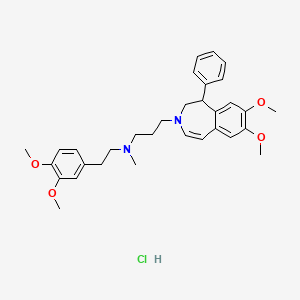
3H-3-Benzazepine-3-propanamine, N-(2-(3,4-dimethoxyphenyl)ethyl)-1,2-dihydro-7,8-dimethoxy-N-methyl-1-phenyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BN 50341 is an antithrombotic platelet activating factor inhibitor.
Scientific Research Applications
Synthesis and Derivatives
- The compound 3H-3-Benzazepine-3-propanamine and its derivatives are primarily studied for their synthesis and structural characteristics. Gentles et al. (1991) explored the synthesis of bridged 3-benzazepine derivatives as conformationally restricted dopamine analogues (Gentles, Middlemiss, Proctor, & Sneddon, 1991). Additionally, Saitoh et al. (2001) described a synthesis pathway for 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine, emphasizing the cyclization process (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2001).
Dopaminergic Activity
- The compound's dopaminergic activity has been a focal point of research. Pfeiffer et al. (1982) synthesized 6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines and evaluated them as dopamine receptor agonists (Pfeiffer, Wilson, Weinstock, Kuo, Chambers, Holden, Hahn, Wardell, Tobia, Setler, & Sarau, 1982).
Allosteric Modulation of Receptors
- Guo et al. (2013) investigated SKF83959, a derivative of 3H-3-Benzazepine-3-propanamine, for its potential as an allosteric modulator of the sigma-1 receptor, revealing new roles for these compounds in receptor modulation (Guo, Zhao, Jin, Zhao, Wang, Zhang, & Zhen, 2013).
Application in Heterocyclic Chemistry
- The compound and its derivatives have applications in heterocyclic chemistry, contributing to the development of new synthetic pathways and molecular structures. This includes the synthesis of novel pyrazole, isoxazole, benzoxazepine, and benzothiazepine derivatives for potential applications in antimicrobial and anti-inflammatory agents (Kendre, Landge, & Bhusare, 2015).
Contributions to Organic Synthesis
- The compound's derivatives have been essential in advancing methodologies in organic synthesis, including the development of new cyclization reactions and the exploration of novel ring transformations (Stringer, Candeloro, Bowie, Prager, Engelhardt, & White, 1985).
properties
CAS RN |
107550-66-3 |
|---|---|
Product Name |
3H-3-Benzazepine-3-propanamine, N-(2-(3,4-dimethoxyphenyl)ethyl)-1,2-dihydro-7,8-dimethoxy-N-methyl-1-phenyl-, monohydrochloride |
Molecular Formula |
C32H41ClN2O4 |
Molecular Weight |
553.1 g/mol |
IUPAC Name |
3-(7,8-dimethoxy-1-phenyl-1,2-dihydro-3-benzazepin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C32H40N2O4.ClH/c1-33(18-14-24-12-13-29(35-2)30(20-24)36-3)16-9-17-34-19-15-26-21-31(37-4)32(38-5)22-27(26)28(23-34)25-10-7-6-8-11-25;/h6-8,10-13,15,19-22,28H,9,14,16-18,23H2,1-5H3;1H |
InChI Key |
SSQLWHDPCSEIOQ-UHFFFAOYSA-N |
SMILES |
CN(CCCN1CC(C2=CC(=C(C=C2C=C1)OC)OC)C3=CC=CC=C3)CCC4=CC(=C(C=C4)OC)OC.Cl |
Canonical SMILES |
CN(CCCN1CC(C2=CC(=C(C=C2C=C1)OC)OC)C3=CC=CC=C3)CCC4=CC(=C(C=C4)OC)OC.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
1-phenyl-7,8-dimethoxy-(N-(3,4-dimethoxyphenethyl)-N-methyl)-3-propylamino-1H-3-benzazepine chlorhydrate monohydrate BN 50341 BN-50341 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




